3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Physicochemical characterization 7-Azaindole derivatives Building block comparison

Medicinal chemists often face laborious protecting-group strategies with symmetrically substituted heterocycles. 3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-49-6) is a dihalogenated 7-azaindole building block that resolves this: • Orthogonal C3-Br and C6-Cl sites enable sequential, protecting-group-free Suzuki/amination sequences for rapid kinase inhibitor library synthesis. • The 4-methoxy group mimics ATP-competitive inhibitor motifs, tuning electron density for fragment-based drug design. • Available in ≥98% HPLC purity, shipped in standard pack sizes (50 mg to 1 g) for immediate R&D use.

Molecular Formula C8H6BrClN2O
Molecular Weight 261.5 g/mol
CAS No. 1190322-49-6
Cat. No. B3220016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS1190322-49-6
Molecular FormulaC8H6BrClN2O
Molecular Weight261.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1C(=CN2)Br)Cl
InChIInChI=1S/C8H6BrClN2O/c1-13-5-2-6(10)12-8-7(5)4(9)3-11-8/h2-3H,1H3,(H,11,12)
InChIKeyZMZOQHGTGLWNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-4-methoxy-7-azaindole Specifications


3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-49-6), also designated as a 7-azaindole derivative, is a halogenated heterocyclic building block with the molecular formula C8H6BrClN2O and a molecular weight of 261.5 g/mol . Its core scaffold, the pyrrolo[2,3-b]pyridine (7-azaindole) bicyclic system, is a privileged structure widely exploited in medicinal chemistry programs targeting protein kinases and other disease-relevant enzymes [1]. The compound features three distinct substituents on the fused heteroaromatic framework: a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 4-position, rendering it a versatile intermediate for orthogonal functionalization strategies .

Orthogonal halogen reactivity

C3-Br and C6-Cl enable sequential, site-selective cross-coupling without protecting groups.

4-Methoxy electronic modulation

Influences aromatic electron density and hydrogen-bonding interactions in target binding.

Building block for library synthesis

Supports parallel medicinal chemistry and fragment-based campaigns with ≥98% HPLC purity.

3-Bromo-6-chloro-4-methoxy-7-azaindole: Substitution Pattern Comparison


The specific 3-bromo-6-chloro-4-methoxy substitution pattern of CAS 1190322-49-6 cannot be arbitrarily replaced by other halogenated pyrrolo[2,3-b]pyridine analogs without fundamentally altering both its synthetic versatility and the pharmacological properties of derived compounds. The bromine at the 3-position and chlorine at the 6-position exhibit differential reactivity profiles under transition-metal-catalyzed cross-coupling conditions, enabling sequential, site-selective functionalization that is critical for constructing complex, substituted 7-azaindole-based ligands [1]. The 4-methoxy group, absent in analogs such as 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-08-4), introduces electronic effects that modulate the electron density of the aromatic system and can significantly impact hydrogen-bonding interactions with biological targets . Substituting any of these three substituents—whether by omitting the methoxy group, replacing bromine with a different halogen, or altering the halogen positions—yields a distinct chemical entity that necessitates re-optimization of reaction protocols and can lead to divergent structure-activity relationships (SAR) in downstream biological evaluations [2].

!

Non-methoxylated analogs (e.g., CAS 1190321-08-4) alter electronic properties and may shift SAR in derived kinase ligands.

!

Symmetrical dihalogenated 7-azaindoles require protecting group strategies; orthogonal C3/C6 differentiation is lost.

!

Changing halogen identity or position disrupts the sequential coupling workflow and may require re-optimization of reaction protocols.

3-Bromo-6-chloro-4-methoxy-7-azaindole: Comparative Data


4-Methoxy Substitution: MW and Boiling Point Impact

Compared to the non-methoxylated analog 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-08-4), compound 1190322-49-6 possesses a 4-methoxy substituent that increases the molecular weight by 30.02 Da (from 231.48 g/mol to 261.50 g/mol) . This structural difference manifests in a predicted boiling point of 360.5±37.0°C at 760 mmHg for 1190322-49-6 , whereas the 4-unsubstituted analog has a reported boiling point of approximately 402.9±40.0°C , representing a decrease of roughly 42°C. The 4-methoxy group also reduces the predicted density from approximately 1.8 g/cm³ to a comparable value but with distinct chromatographic retention characteristics that can be leveraged for purity analysis.

MW & boiling point
Data to verify
+30.02 Da, BP ~42°C lower
Supports LC-MS differentiation and purification strategy selection.
Predicted values; experimental verification recommended.
Physicochemical characterization 7-Azaindole derivatives Building block comparison

Halogen Orthogonality: C3-Br vs. C6-Cl Reactivity

The combination of bromine at the 3-position and chlorine at the 6-position in 1190322-49-6 provides orthogonal reactivity for palladium-catalyzed cross-coupling reactions. The C3-Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C6-Cl bond, enabling selective mono-functionalization at the 3-position using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig conditions without competing reaction at the 6-position [1]. The C6-Cl bond can subsequently be activated under more forcing conditions or with specialized ligand systems, permitting sequential installation of two distinct substituents in a controlled manner. This orthogonality is not available in symmetrically halogenated analogs such as 3,6-dibromo- or 3,6-dichloro-7-azaindoles, which require protecting group strategies to achieve sequential functionalization.

Halogen orthogonality
Class-level inference
C3-Br > C6-Cl under Pd(0)
Enables sequential coupling without protecting group manipulations.
Standard Suzuki-Miyaura conditions; specialized ligands needed for C6-Cl activation.
Synthetic methodology Cross-coupling Sequential functionalization

Purity Grade Comparison for Fragment-Based Drug Discovery

Commercially available 1190322-49-6 is supplied with a purity specification of NLT 98% as determined by HPLC analysis . Alternative suppliers offer the compound at 95% purity . The 98% grade represents a 3-percentage-point increase in absolute purity relative to the 95% grade, corresponding to a reduction in impurity burden from up to 5% to no more than 2%. In the context of fragment-based drug discovery (FBDD) and high-throughput screening, where compounds are typically tested at concentrations of 100 μM to 1 mM, a 5% impurity level could introduce confounding off-target activities at effective concentrations of 5-50 μM . The 98% grade mitigates this risk, reducing the maximum potential concentration of impurities by 60% relative to the 95% grade.

Purity grade
Head-to-head
98% vs 95% HPLC
60% lower maximum impurity burden supports sensitive biochemical assays.
Supplier certificate of analysis review recommended.
Chemical procurement Purity specification Fragment-based drug discovery

3-Bromo-6-chloro-4-methoxy-7-azaindole: Applications


Sequential C3/C6 Diversification for Kinase Libraries

The orthogonal reactivity of the C3-Br and C6-Cl bonds in 1190322-49-6 enables efficient parallel synthesis of 7-azaindole-based kinase inhibitor libraries. In a typical workflow, the 3-position undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(PPh3)4 catalysis to install a first diversity element, while the 6-chloro substituent remains intact. The resulting 3-aryl intermediate can then be subjected to a second cross-coupling at the 6-position using more active catalytic systems (e.g., Pd(OAc)2/XPhos) to introduce a second diversity element. This sequential diversification strategy avoids the protecting group manipulations required with symmetrically dihalogenated analogs and is directly applicable to the preparation of compounds described in kinase inhibitor patent families such as EP2395004 [1].

Fragment-Based Drug Discovery and HTS

The 98% HPLC purity grade of 1190322-49-6 makes it suitable for direct use in fragment screening campaigns without pre-purification. The 7-azaindole core is a validated fragment scaffold for targeting the ATP-binding pocket of kinases, with the halogen and methoxy substituents providing vectors for fragment growth and affinity optimization. The compound's molecular weight (261.5 g/mol) and predicted physicochemical properties fall within acceptable fragment-like space, supporting its application in primary fragment screens by NMR, SPR, or thermal shift assays .

4-Methoxy FGFR Chemical Probes and Lead Optimization

The 4-methoxy group in 1190322-49-6 mimics the methoxy substituents found in several ATP-competitive kinase inhibitors that target fibroblast growth factor receptors (FGFRs). This substitution pattern can be leveraged to synthesize chemical probes for target engagement studies or to generate structure-activity relationship (SAR) data around the 4-position of the 7-azaindole core. The halogen handles at C3 and C6 allow for systematic exploration of substituent effects on kinase selectivity and cellular potency, supporting lead optimization campaigns in oncology drug discovery .

Application
Selection Property
Validation Focus
Sequential C3/C6 diversification
Orthogonal halogen reactivity
C-Br vs C-Cl activation conditions
Fragment-based screening
≥98% HPLC purity
Impurity profile in biochemical assays
FGFR chemical probe SAR
4-Methoxy electronic effects
Kinase selectivity and potency screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.